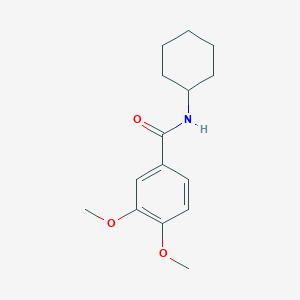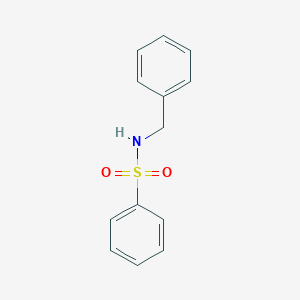
1-Benzoylnaphthalene
概要
説明
1-Benzoylnaphthalene, also known as naphthalen-1-yl (phenyl)methanone, is a chemical compound with the molecular formula C17H12O . It has a molecular weight of 232.28 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a naphthalene ring attached to a phenyl group via a carbonyl group . The InChI string representation of its structure is InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H .
科学的研究の応用
Synthesis and Derivatives : The synthesis of derivatives like 1-benzhydrylnaphthalene and 1,2,3,4-tetrahydro-1-benzoylnaphthalene has been described, highlighting the preparation methods for these compounds (Campbell, Kidd, & Pollock, 1961).
Electrolytic Reductions : The electrolytic reductions of several 1-acyl-8-benzoylnaphthalenes have been studied, focusing on the stereochemical aspects and mechanisms of reductive cyclization (Nonaka & Asai, 1978).
Phosphorescence Spectra : Investigations into the phosphorescence spectra of 1-benzoylnaphthalene have shown how the spectra change based on the viscosity of the solvent, providing insights into molecular reorientation and triplet-state configurational changes (Herkstroeter, 1973).
Kinetics of Protiodebenzoylation : Research on the kinetics of protiodebenzoylation in this compound and its derivatives has been conducted, offering data on relative rate coefficients and the influence of substituents (Gore, Moonga, & Short, 1988).
Molecular Polarisability and Conformations : Studies on the dipole moments and molar Kerr constants of this compound have provided information about the preferred molecular conformations (Cheng et al., 1971).
Selective Benzoylation : Research has been conducted on the selective benzoylation of naphthalene to 2-benzoylnaphthalene using zeolite H-beta catalysts, emphasizing the reaction conditions and catalyst effectiveness (Bhattacharya, Sharma, & Singh, 1997).
Enantioselective Synthesis : The enantioselective synthesis of 1,2-dihydronaphthalenes, which are important in medicinal and synthetic chemistry, has been explored using benzodiketones and enals under oxidative conditions (Perveen et al., 2017).
Crystal Structure Analysis : Studies on the crystal structure of bis(1,8-dibenzoyl-7-methoxynaphthalen-2-yl)terephthalate have provided insights into molecular packing and weak interactions (Iida et al., 2021).
作用機序
Target of Action
It’s known that this compound undergoes friedel–crafts acyl rearrangements , which suggests that it may interact with various enzymes or substrates involved in these reactions.
Mode of Action
1-Benzoylnaphthalene undergoes Friedel–Crafts acyl rearrangements and Scholl reactions . These reactions involve the rearrangement of the acyl group and the formation of new carbon-carbon bonds, respectively
Biochemical Pathways
Given its involvement in friedel–crafts acyl rearrangements and scholl reactions , it can be inferred that it may influence pathways involving these types of reactions.
Pharmacokinetics
The kinetics of protiodebenzoylation of this compound and some of its derivatives have been studied in 898% sulphuric acid . This suggests that the compound may undergo significant metabolism, which could impact its bioavailability.
Result of Action
It’s known that this compound can undergo a regioselective intramolecular cyclodehydrogenation to produce the scholl reaction product 7h-benz[de]anthracen-7-one . This suggests that the compound may have significant effects at the molecular level.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of certain chemicals. For instance, the Friedel–Crafts acyl rearrangements and Scholl reactions it undergoes have been studied experimentally as a function of temperature and time . Furthermore, these reactions were carried out in specific environments (PPA for Friedel–Crafts acyl rearrangements and AlCl3/NaCl for Scholl reactions) , indicating that the compound’s action, efficacy, and stability may be influenced by these factors.
生化学分析
Biochemical Properties
1-Benzoylnaphthalene plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo Friedel–Crafts acyl rearrangements and Scholl reactions, which are catalyzed by specific enzymes such as AlCl3/NaCl . These interactions often involve the formation of intermolecular contacts, such as C–H···O and C–H···F, which can influence the compound’s reactivity and stability .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in endothelial cells, it can modulate the activity of tumor necrosis factor receptor 2, which plays a role in immune responses and inflammation . Additionally, this compound can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, the compound’s interaction with AlCl3/NaCl can facilitate the Scholl reaction, resulting in the formation of complex aromatic structures . These binding interactions can also lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors, including temperature and the presence of other chemicals. For example, at high temperatures, this compound can undergo deacylation to form naphthalene and benzene . Over time, these degradation products can accumulate, potentially affecting long-term cellular functions in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily influence metabolic pathways. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These threshold effects are important for determining safe and effective dosages for research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization. For instance, it can be metabolized by carbaryl hydrolase to form 1-naphthol, which is further processed through pathways involving salicylic acid and gentisic acid . These metabolic processes can influence the levels of metabolites and the overall metabolic flux within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, its distribution may be influenced by the presence of binding proteins that facilitate its transport across cell membranes .
Subcellular Localization
The subcellular localization of this compound is determined by various factors, including targeting signals and post-translational modifications. These factors can direct the compound to specific compartments or organelles within the cell, influencing its activity and function. For instance, the presence of specific targeting signals can direct this compound to the mitochondria, where it may impact energy production and metabolic processes .
特性
IUPAC Name |
naphthalen-1-yl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O/c18-17(14-8-2-1-3-9-14)16-12-6-10-13-7-4-5-11-15(13)16/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAYOCVHDCXPAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214401 | |
| Record name | Naphthyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642-29-5 | |
| Record name | 1-Benzoylnaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=642-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthyl phenyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 642-29-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6729 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthyl phenyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoylnaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NAPHTHYL PHENYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T55R2BB8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


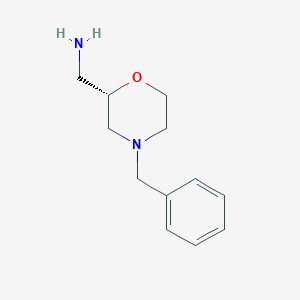

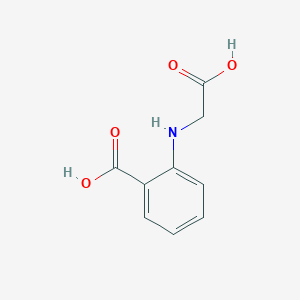
![4-methyl-N-(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)benzenesulfonamide](/img/structure/B181543.png)
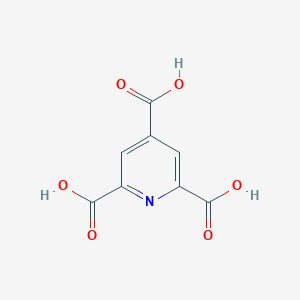
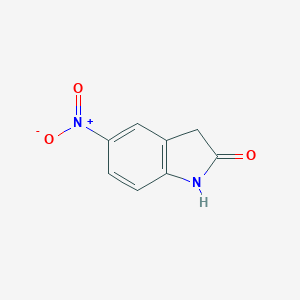
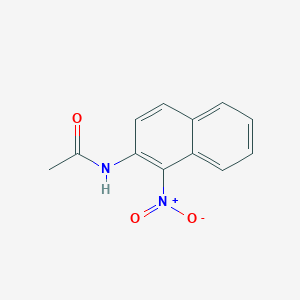

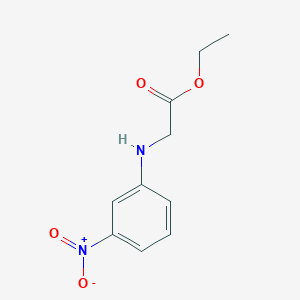
![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)
